molecular formula C13H17NO3 B6523089 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-58-7

4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B6523089
CAS No.: 1017445-58-7
M. Wt: 235.28 g/mol
InChI Key: SIGFALFWKLOJNR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic organic compound with a unique structure that combines a pyrrolidinone ring with a hydroxymethyl group and a methoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one typically involves the reaction of 2-methoxybenzylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one.

    Reduction: 4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-2-methoxyphenyl 2-methylpropanoate: Similar structure but with a different ester group.

    4-(Hydroxymethyl)-2-methoxyphenol: Lacks the pyrrolidinone ring but has similar functional groups.

Uniqueness

4-(Hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the methoxyphenylmethyl substituent, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(hydroxymethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-5-3-2-4-11(12)8-14-7-10(9-15)6-13(14)16/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFALFWKLOJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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